2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a bromophenyl group, an oxoethoxy linkage, and a hexahydro-isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on calcium carbonate (Pd/CaCO3) under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., methanol, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethoxy linkage and isoindoline-dione core can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phthalimides: These compounds share the isoindoline-1,3-dione core and are known for their diverse biological activities.
Indole Derivatives: Indole-based compounds have similar aromatic structures and are widely studied for their pharmacological properties.
Uniqueness
2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is unique due to the presence of the bromophenyl group and the oxoethoxy linkage, which confer distinct chemical reactivity and biological activity compared to other isoindoline derivatives
Properties
IUPAC Name |
2-[3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO4/c23-15-10-8-14(9-11-15)20(25)13-28-17-5-3-4-16(12-17)24-21(26)18-6-1-2-7-19(18)22(24)27/h3-5,8-12,18-19H,1-2,6-7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZODDCFKCFDAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)OCC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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